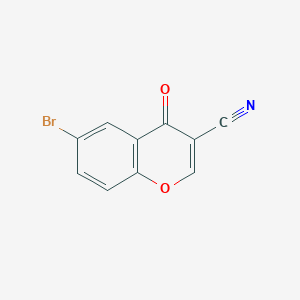

6-Bromo-3-cyanochromone

Beschreibung

Overview of Chromone (B188151) Derivatives in Chemical Research

Chromone derivatives are a significant focus of chemical research due to their wide-ranging biological activities and applications. These compounds are integral to many natural products and medicinal agents, exhibiting properties such as antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. ontosight.ainih.gov Their versatile structure allows for a high degree of chemical modification, making them a valuable tool in the development of new therapeutic agents. nih.gov In addition to their medicinal applications, chromone derivatives are also utilized in materials science, for example, in the creation of fluorescent probes and advanced materials like organic light-emitting diodes (OLEDs). chemimpex.comijrpc.com

Historical Context and Evolution of Chromone Synthesis

The term "chromone" originates from the Greek word "chroma," meaning color, which reflects the fact that many chromone derivatives are pigments. ijrpc.comresearchgate.net The history of chromones in a clinical context began with khellin, a compound extracted from the seeds of the Ammi visnaga plant. nih.govresearchgate.net Used for centuries in traditional medicine as a diuretic and smooth muscle relaxant, its application in treating bronchial asthma was noted in 1947. nih.govresearchgate.net

The synthesis of chromones has a long history, with early methods such as the one introduced by Heywang and Kostanecki involving the decarboxylation of chromone-2-carboxylic acid. ijrpc.comijmrset.com Over the years, numerous synthetic routes have been developed to improve yields and employ less drastic experimental conditions. ijmrset.com Modern methods include the Simonis condensation, which involves the reaction of phenols with β-keto esters in the presence of phosphorus pentoxide, and the Vilsmeier-Haack reaction for producing 3-formyl chromones. ijrar.org Various catalysts, including acids, bases, and metals, are now used to construct the chromone ring system from precursors like phenols, salicylic (B10762653) acids, and chalcones. ijrpc.comnih.govbenthamdirect.com

Role of Chromones as Privileged Scaffolds in Drug Discovery and Materials Science

The rigid, bicyclic structure of the chromone nucleus is considered a "privileged scaffold" in drug discovery. nih.govijrpc.comresearchgate.netnih.govbenthamdirect.comresearchgate.net This term describes a molecular framework that can provide ligands for diverse biological receptors, making it a valuable starting point for developing new drugs. researchgate.net Chromone derivatives have been investigated for their potential in treating a wide range of conditions, including neurodegenerative diseases, inflammation, infectious diseases, cancer, and diabetes. researchgate.netresearchgate.net Their ability to interact with various molecular targets like enzymes and receptors has cemented their importance in medicinal chemistry. ontosight.ai

Beyond pharmaceuticals, the unique photochemical and electronic properties of chromones make them valuable in materials science. chemimpex.com They serve as foundational structures for developing fluorescent probes for biological imaging and as components in advanced materials with specific optical and electronic properties. chemimpex.comijrpc.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVCEKLWMZFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351548 | |

| Record name | 6-Bromo-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52817-13-7 | |

| Record name | 6-Bromo-4-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52817-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyanochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromochromone-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 3 Cyanochromone and Its Analogs

Classical and Contemporary Approaches to Chromone (B188151) Synthesis

Classic routes to chromones often rely on the cyclization of acyclic precursors, which are themselves built through fundamental carbon-carbon and carbon-oxygen bond-forming reactions. ijrpc.com These methods remain relevant due to their reliability and scalability.

The Baker-Venkataraman rearrangement and the Claisen ester condensation are cornerstone methods for constructing the 1,3-diketone intermediate essential for chromone synthesis. ijrpc.comresearchgate.net

The Baker-Venkataraman rearrangement is a two-step process that begins with an o-acyloxyaryl ketone. jk-sci.com Specifically, it is the reaction of a 2-acetoxyacetophenone with a base to form a 1,3-diketone. wikipedia.org This reaction proceeds through the formation of an enolate, followed by an acyl transfer. wikipedia.org The resulting diketone is then cyclized under acidic conditions to yield the chromone ring. wikipedia.orgijrar.org For the synthesis of a 6-bromo derivative, the starting material would typically be a 2-acetoxy-5-bromoacetophenone.

The Claisen ester condensation is a carbon-carbon bond-forming reaction between two esters or, in this context, an ester and a ketone in the presence of a strong base. wikipedia.org To form the chromone precursor, an o-hydroxyacetophenone is condensed with an appropriate ester. researchgate.net For instance, the condensation of 2'-hydroxy-5'-bromoacetophenone with an ester like ethyl formate (B1220265), followed by acid-catalyzed cyclization of the resulting β-diketone, would lead to 6-bromochromone. researchgate.netnih.gov Optimizing Claisen condensation often requires preformation of the ketone's enolate to achieve good yields. nih.gov

| Feature | Baker-Venkataraman Rearrangement | Claisen Ester Condensation |

| Starting Material | o-Acyloxyaryl ketone (e.g., 2-acetoxy-5-bromoacetophenone) wikipedia.org | o-Hydroxyaryl ketone + Ester (e.g., 2-hydroxy-5-bromoacetophenone + ethyl formate) researchgate.net |

| Key Intermediate | 1,3-Diketone wikipedia.org | 1,3-Diketone nih.gov |

| Key Transformation | Intramolecular acyl transfer wikipedia.org | Intermolecular condensation wikipedia.org |

| Final Step | Acid-catalyzed cyclodehydration ijrar.org | Acid-catalyzed cyclodehydration nih.gov |

The Knoevenagel condensation is a highly effective method for introducing the C3-substituent, particularly the cyano group, onto the chromone ring. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. wikipedia.org

To synthesize 3-cyanochromones, an o-hydroxyaryl aldehyde or ketone is reacted with an active methylene nitrile, such as malononitrile (B47326) or cyanoacetic acid, typically catalyzed by a weak base like piperidine. wikipedia.orgresearchgate.net For the target compound, 6-Bromo-3-cyanochromone, the reaction would proceed by condensing 5-bromosalicylaldehyde (B98134) with malononitrile. chemicalbook.com This approach is advantageous as it constructs the heterocyclic ring and installs the cyano group in a single convergent step. The reaction can often be performed in water or under microwave irradiation to improve efficiency and yield. chemicalbook.comclockss.org

| Starting Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product |

| 5-Bromosalicylaldehyde | Malononitrile | Iodine, DMF, Microwave | 6-Bromo-3-cyanocoumarin* chemicalbook.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Corresponding enone wikipedia.org |

| Salicylaldehydes | Acetonitriles | Water, pH control | 3-Substituted coumarins clockss.org |

| 2-Hydroxyacetophenone | Malononitrile | Piperidine | 4-Methyl-3-cyanochromone derivative |

| Note: The synthesis shown is for the related 6-Bromo-3-cyanocoumarin, demonstrating the applicability of the Knoevenagel condensation with 5-bromosalicylaldehyde. |

The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group at the C3 position of the chromone ring. ijrar.org The reaction employs a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide, DMF) to formylate an active methylene group. univen.ac.za

In this context, an o-hydroxyacetophenone is the starting material. For instance, 5-bromo-2-hydroxyacetophenone can be subjected to the Vilsmeier-Haack reaction to yield 6-bromo-3-formylchromone. univen.ac.zacore.ac.uk The resulting 3-formylchromone is a crucial intermediate that can be subsequently converted into the 3-cyano group. scispace.com This conversion is often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated to the nitrile. scispace.com This two-step sequence provides a reliable pathway to 3-cyanochromones when direct condensation methods are not suitable. univen.ac.za

Knoevenagel Condensation Strategies for 3-Cyanochromones

Palladium-Catalyzed Reactions in Chromone Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions have been particularly impactful in the synthesis of heterocyclic compounds, including chromones. nih.gov

Palladium-catalyzed one-pot syntheses streamline the construction of complex molecules by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates. mdpi.com A prominent one-pot method for chromone synthesis is the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes and carbon monoxide. acs.orgorganic-chemistry.org This reaction efficiently assembles the chromone core and installs a substituent at the C2 position in a single step. acs.org The use of ionic liquids as the reaction medium can enhance the efficiency and selectivity of this transformation. organic-chemistry.org While this method directly yields 2-substituted chromones, its principles can be adapted. For example, a Sonogashira coupling followed by a carbonylative cyclization represents a powerful one-pot strategy. mdpi.com Such methods offer significant advantages in terms of atom economy and reduced waste. nih.gov

Cascade reactions, where a single event triggers a sequence of intramolecular transformations, offer an elegant and efficient route to complex molecular architectures. rsc.org A notable example is the synthesis of 2-cyanochromones through a cascade reaction involving o-hydroxyphenyl enaminones and a cyanide source like potassium ferrocyanide. acs.orgacs.orgnih.gov This process proceeds via a tandem sequence of chromone ring formation and C–H cyanation. acs.orgacs.org The reaction is promoted by iodine and a Lewis acid, and its unconventional site-selectivity for the C2 position is governed by the in-situ formation of a 3-iodochromone intermediate followed by a formal 1,2-hydrogen atom transfer. acs.orgnih.gov Although this specific method yields 2-cyanochromones, it highlights the power of cascade reactions in creating functionalized chromone analogs with high selectivity. acs.org

Suzuki Cross-Coupling Reactions and Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively utilized in the derivatization of the this compound scaffold. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate. libretexts.org In the context of this compound, the bromine atom at the 6-position serves as the halide partner, enabling the introduction of a wide array of aryl and heteroaryl substituents.

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, and base is crucial for the success of the reaction and is often determined empirically. worktribe.com Common palladium sources include Pd(OAc)₂ and Pd(PPh₃)₄, while various phosphine (B1218219) ligands like XPhos are employed to stabilize the catalyst and facilitate the reaction. worktribe.comsci-hub.se Bases such as K₂CO₃, K₃PO₄, and Na₂CO₃ are frequently used to promote the transmetalation step. worktribe.com

Research has demonstrated the successful application of Suzuki coupling to synthesize a variety of 3-aryl-substituted coumarin (B35378) derivatives, highlighting the versatility of this method for modifying similar chromone structures. worktribe.com For instance, the coupling of a 3-bromocoumarin with aryl boronic MIDA esters using a Pd(OAc)₂/XPhos catalytic system and K₂CO₃ in aqueous THF has been shown to be effective. worktribe.com These conditions allow for the reaction to proceed efficiently at moderate temperatures, typically between 60-70 °C, within a few hours. worktribe.com

The ability to introduce diverse substituents at the 6-position of the chromone ring via Suzuki coupling opens up possibilities for creating novel derivatives with tailored electronic and biological properties. chemimpex.com This method is particularly valuable in medicinal chemistry and materials science for the development of new fluorescent probes and other functional molecules. chemimpex.com

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions

| Parameter | Details |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) sources worktribe.comsci-hub.se |

| Ligand | XPhos, PPh₃, or other phosphine ligands worktribe.com |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃, LiOH, KOH, KF worktribe.com |

| Solvent | Aqueous THF, Dioxane, DMF worktribe.com |

| Temperature | 60-100 °C worktribe.comsci-hub.se |

| Reactants | This compound and an Arylboronic acid or ester |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net These principles have been applied to the synthesis of chromone derivatives, including approaches relevant to this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering several advantages over conventional heating methods, such as significantly reduced reaction times, increased product yields, and often cleaner reactions with fewer byproducts. researchgate.netmjcce.org.mk The use of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture through dielectric heating. researchgate.net

This technology has been successfully applied to various steps in the synthesis of chromone and related heterocyclic systems. For example, microwave heating has been used to facilitate the base-promoted condensation between 2-hydroxyacetophenones and aldehydes to produce 4-chromanone (B43037) derivatives in high yields within an hour. researchgate.net Microwave-assisted palladium-catalyzed coupling reactions, such as Sonogashira couplings on the chromone ring, have also been extensively studied, demonstrating the broad applicability of this technique. researchgate.net The synthesis of various heterocyclic compounds, including those with potential antioxidant properties, has been optimized using microwave irradiation, leading to shorter reaction times and improved yields. mjcce.org.mk This approach allows for rapid and efficient synthesis under controlled temperature and pressure, contributing to a more sustainable chemical process. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days frontiersin.org | Minutes to hours mjcce.org.mkresearchgate.netfrontiersin.org |

| Energy Consumption | Higher | Lower researchgate.net |

| Product Yield | Often lower | Generally higher mjcce.org.mkresearchgate.net |

| Byproduct Formation | Can be significant | Often reduced researchgate.net |

Catalyst-Free and Solvent-Free Conditions

Another key aspect of green chemistry is the reduction or elimination of volatile and often toxic organic solvents and catalysts. acs.orgscirp.org Syntheses conducted under solvent-free conditions, also known as solid-state reactions, can lead to higher efficiency, easier product separation, and reduced environmental impact. scirp.org

While specific catalyst-free and solvent-free methods for the direct synthesis of this compound are not extensively detailed in the provided search results, related green protocols have been developed for similar chromone derivatives. For instance, a greener, metal- and solvent-free approach has been reported for the synthesis of 3-selenyl- and 3-sulfenyl-chromones using a KIO₃/glycerol catalytic system. acs.org This method utilizes odorless diorganyl dichalcogenides and provides good to excellent yields. acs.org Additionally, catalyst-free methods have been developed for the synthesis of other heterocyclic compounds, such as the reaction of primary amines, carbon disulfide, and 2-bromo-1,3-dicarbonyl compounds in water. scirp.org The synthesis of 3-cyanochromones has been achieved by refluxing 3-formylchromone with hydroxylamine hydrochloride and sodium formate in formic acid, which, while not solvent-free, represents a more direct conversion. google.com

Synthetic Transformations of this compound

The presence of both a cyano group and a bromine atom on the this compound molecule provides two reactive sites for further chemical modifications, making it a versatile building block in organic synthesis. chemimpex.com

Reactions Involving the Cyano Group

The cyano group at the 3-position of the chromone ring is susceptible to a variety of nucleophilic addition and cycloaddition reactions. scispace.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic conditions to form the corresponding carboxylic acid. For example, refluxing 3-cyanochromone (B1581749) with concentrated hydrochloric acid yields chromone-3-carboxylic acid. google.com

Reaction with Nitrogen Nucleophiles: The cyano group can react with various nitrogen-containing nucleophiles. For instance, reaction with hydroxylamine can lead to the formation of more complex heterocyclic systems. researchgate.net The reaction of 3-cyanochromone with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) has been reported to form a hydroxylamino-imine. scispace.com Under different conditions, it can lead to the formation of 2-amino-3-carbamoylchromone. scispace.com

Cycloaddition Reactions: The electron-withdrawing nature of the cyano group activates the adjacent double bond for cycloaddition reactions. acs.org For example, 3-cyanochromone can undergo [3+2] dipolar cycloaddition reactions. scispace.com

Reaction with Carbon Nucleophiles: The cyano group can also react with carbon nucleophiles. N-pyridinium phenacylide can undergo a nucleophilic 1,2-addition to the nitrile functionality of 3-cyanochromone, followed by cyclization. semanticscholar.org

Reactions Involving the Bromine Atom

The bromine atom at the 6-position is a key functional group that allows for the introduction of various substituents through cross-coupling and substitution reactions. evitachem.com

Suzuki Cross-Coupling: As discussed in section 2.2.3, the bromine atom is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids. uni-rostock.de

Other Cross-Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions, such as Sonogashira and Heck couplings, could potentially be employed to further functionalize the 6-position.

Nucleophilic Aromatic Substitution: While less common for aryl bromides compared to activated aryl chlorides or fluorides, under certain conditions, nucleophilic aromatic substitution of the bromine atom might be possible, particularly with strong nucleophiles.

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a diverse library of chromone derivatives with potential applications in various fields of chemical research. chemimpex.com

Ring Opening and Recyclization Reactions of the γ-Pyrone Moiety

The γ-pyrone ring of this compound and its analogs is susceptible to nucleophilic attack, primarily at the electron-deficient C-2 position. researchgate.netrsc.org This initial attack often leads to the opening of the pyrone ring, forming an intermediate, typically a β-dicarbonyl or related species, which can then undergo subsequent intramolecular cyclization. rsc.orgtandfonline.com This sequence, known as a ring-opening and ring-closure (RORC) cascade, is a powerful strategy for the synthesis of a diverse array of new heterocyclic and carbocyclic compounds. researchgate.netresearchgate.net The nature of the final product is highly dependent on the substituent at the 3-position, the specific nucleophile used, and the reaction conditions. researchgate.netmathnet.ru

The electron-withdrawing cyano group at the C-3 position, in conjunction with the carbonyl group at C-4, enhances the electrophilicity of the C-2 position, making 3-cyanochromones particularly reactive towards nucleophiles. Reactions with various nitrogen and carbon nucleophiles have been extensively studied, leading to the formation of complex fused heterocyclic systems. researchgate.netnih.gov

For instance, the reaction of 6-bromochromone-3-carbonitrile with cyanoacetohydrazide in boiling acetic acid results in the formation of the novel fused heterocyclic system, 9-bromo-3-hydroxychromeno[4,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. researchgate.net This transformation exemplifies the RORC mechanism where the nucleophile attacks, the pyrone ring opens, and a new polycyclic structure is formed through recyclization.

Similarly, reactions of 3-cyanochromone, the parent analog of this compound, with other nucleophiles demonstrate the versatility of this synthetic approach. With binucleophiles like 3-amino-1,2,4-triazole or 2-aminobenzimidazole, the reaction proceeds through ring opening followed by recyclization to yield triazolo[1,5-a]pyrimidine and pyrimido[1,2-a]benzimidazole (B3050247) derivatives, respectively. researchgate.net Carbon nucleophiles also participate in these transformations. The reaction of 3-cyanochromone with the malononitrile dimer under basic catalysis affords a mixture of a chromeno[2,3-b]naphthyridine and a chromeno[4,3-b]pyridine. researchgate.net

The reaction of 3-cyanochromones with zwitterionic intermediates, generated from isocyanides and acetylenecarboxylates, leads to the formation of functionalized spirobenzofuranones through an unexpected and unprecedented reaction pathway involving the chromone moiety. acs.org Furthermore, the reaction of 3-cyanochromone with a phosphorus ylide, such as methylenetriphenylphosphorane, yields a stabilized ylide via conjugate addition and subsequent ring opening. tandfonline.com

The following tables summarize selected research findings on the ring opening and recyclization reactions of 3-cyanochromones with various nucleophiles.

Table 1: Reactions of this compound with Nucleophiles

| Reactant | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 6-Bromochromone-3-carbonitrile | Cyanoacetohydrazide | Boiling Acetic Acid | 9-Bromo-3-hydroxychromeno[4,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | researchgate.net |

Table 2: Reactions of 3-Cyanochromone (Analog) with Nucleophiles

| Reactant | Nucleophile | Reaction Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Chromone-3-carbonitrile | 3-Amino-1,2,4-triazole | - | Triazolo[1,5-a]pyrimidine derivative | researchgate.net |

| Chromone-3-carbonitrile | 2-Aminobenzimidazole | - | Pyrimido[1,2-a]benzimidazole derivative | researchgate.net |

| Chromone-3-carbonitrile | Malononitrile dimer | Base-catalyzed | Chromeno[2,3-b]naphthyridine and Chromeno[4,3-b]pyridine | researchgate.net |

| 3-Cyanochromone | Triacetic acid lactone | Boiling ethanol, catalytic piperidine | Chromenopyridone derivative | mathnet.ru |

| 3-Cyanochromone | Methylenetriphenylphosphorane (Phosphorus ylide) | - | Stabilized ylide (ring-opened product) | tandfonline.com |

Chemical Reactivity and Derivative Synthesis

Reactivity of the Cyano Group

The cyano group at the 3-position is a key site for chemical transformations. It can undergo hydrolysis under acidic conditions to form the corresponding carboxylic acid. google.com For example, refluxing 3-cyanochromone (B1581749) with concentrated hydrochloric acid yields chromone-3-carboxylic acid. google.com The cyano group also influences the reactivity of the C2-C3 double bond, making it susceptible to addition reactions.

Reactivity of the Bromo Group

The bromine atom at the 6-position is attached to the aromatic benzene (B151609) ring. This C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows for the introduction of a wide range of aryl or alkyl groups at this position, leading to the synthesis of diverse derivatives.

Cyclocondensation and Cycloaddition Reactions

Reactions Involving the Chromone Core

The chromone ring system itself can undergo several types of reactions. The C2-C3 double bond can participate in cycloaddition reactions. scispace.com The ketone group at the 4-position can be reduced. For instance, reduction of a similar chromanone with sodium borohydride (B1222165) yields the corresponding alcohol. acs.org Furthermore, the entire chromone ring can be opened under certain nucleophilic conditions. For example, reaction with dimethyl acetone-1,3-dicarboxylate in the presence of a base can lead to ring cleavage and subsequent rearrangement to form azaxanthones. beilstein-journals.org

| Starting Chromone | Reagents | Product Type | Source |

|---|---|---|---|

| 3-Cyanochromone | Concentrated HCl, reflux | Chromone-3-carboxylic acid | google.com |

| 3-Halochromones | 3-Ketoamides, base | 2-(Salicyloyl)furans | beilstein-journals.org |

| 6-Bromo-3-formylchromone | Hydroxylamine (B1172632) hydrochloride, sodium formate (B1220265), formic acid | This compound | google.com |

| 3-Cyanochromone | Dimethyl acetone-1,3-dicarboxylate, piperidine | Azaxanthone | beilstein-journals.org |

Spectroscopic and Computational Investigations of 6 Bromo 3 Cyanochromone

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural identification of chemical compounds. For 6-Bromo-3-cyanochromone, a suite of techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not detailed in the available literature, the expected chemical shifts can be predicted based on the analysis of similar chromone (B188151) structures.

¹H-NMR: The proton NMR spectrum is anticipated to show signals corresponding to the four protons of the molecule. The hydrogen at position 2 (H-2) is expected to appear as a distinct singlet at a downfield chemical shift due to its position on the electron-deficient pyrone ring. The three protons on the aromatic ring (H-5, H-7, and H-8) will exhibit signals in the aromatic region, with their splitting patterns and specific shifts influenced by the bromine substituent at position 6.

¹³C-NMR: The carbon NMR spectrum provides information on all ten carbon atoms in the this compound structure. oregonstate.edu The spectrum, typically recorded with proton-decoupling, would show ten distinct singlet signals. appchemical.com Key signals include the carbonyl carbon (C-4), which is expected at a significant downfield shift (typically >170 ppm), and the carbon of the nitrile group (C≡N). The carbons directly bonded to the bromine (C-6) and the heteroatom oxygen (C-8a, C-4a) will also have characteristic chemical shifts. Quaternary carbons, such as C-3, C-4, C-4a, C-6, and C-8a, are often weaker in intensity. oregonstate.edu

| Predicted NMR Data for this compound | |

|---|---|

| Technique | Predicted Chemical Shifts (δ, ppm) and Features |

| ¹H-NMR |

- Aromatic Protons (H-5, H-7, H-8): ~7.5-8.5 ppm

|

| ¹³C-NMR | - C=O (C-4): >170 ppm - Aromatic/Vinyl Carbons (C-2, C-5, C-7, C-8, C-8a, C-4a): ~110-160 ppm - C-Br (C-6): Shift influenced by heavy atom effect - C≡N: ~115-120 ppm - C-3: Quaternary carbon, influenced by cyano and vinyl groups |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. For this compound, the molecular formula is established as C₁₀H₄BrNO₂. libretexts.org HRMS analysis would show a molecular ion peak [M]⁺ corresponding to this formula. A key feature would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity ([M]⁺ and [M+2]⁺) separated by approximately 2 m/z units.

| HRMS Data for this compound | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₁₀H₄BrNO₂ libretexts.org |

| Theoretical Exact Mass (for ⁷⁹Br) | 249.9474 g/mol |

| Molecular Weight | 250.05 g/mol libretexts.org |

| Expected Observation | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent peaks would be from the carbonyl (C=O) group of the chromone ring and the nitrile (C≡N) group.

The key vibrational frequencies anticipated are:

C≡N Stretch: A sharp, medium-intensity band is expected in the range of 2200-2260 cm⁻¹ for the nitrile group.

C=O Stretch: A strong, sharp absorption from the α,β-unsaturated ketone carbonyl group is predicted to appear around 1650-1700 cm⁻¹. nih.gov

C=C Stretch: Absorptions corresponding to the aromatic ring and the pyrone double bond would be found in the 1450-1620 cm⁻¹ region.

C-Br Stretch: The vibration for the carbon-bromine bond typically appears in the fingerprint region, often between 500-600 cm⁻¹. nih.gov

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | ~2230 (sharp, medium) |

| Carbonyl (C=O) | ~1660 (strong, sharp) |

| Aromatic/Vinyl (C=C) | ~1450-1620 |

| Carbon-Bromine (C-Br) | ~500-600 |

Mass Spectrometry (HRMS)

Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure and geometry of molecules. researchgate.net DFT methods are used to calculate the molecule's equilibrium geometry and to analyze its frontier molecular orbitals, which are key to understanding its chemical reactivity and electronic properties. researchgate.netgoogle.com

Geometry optimization calculations using DFT are performed to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. rsc.orgschrodinger.com For this compound, these calculations would confirm the planarity of the fused chromone ring system. The optimization process refines bond lengths and bond angles to their equilibrium values. The resulting optimized structure represents a minimum on the potential energy surface. While specific calculated bond lengths and angles for this compound are not available in the provided search results, DFT studies on similar heterocyclic systems have shown high accuracy in predicting geometric parameters. schrodinger.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. ossila.com For this compound, both the bromo and cyano groups are electron-withdrawing, which is expected to lower the energies of both the HOMO and LUMO orbitals compared to the unsubstituted chromone parent molecule. This, in turn, influences the HOMO-LUMO gap and the molecule's electronic absorption properties. DFT calculations are a standard method for computing these energy values.

| Conceptual DFT-Based Reactivity Descriptors | |

|---|---|

| Parameter | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO); indicates chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity. ossila.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged species. The MEP map is color-coded to identify regions of varying electron density; conventionally, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map would reveal distinct regions of reactivity. The most negative potential (red region) is expected to be localized around the carbonyl oxygen (C=O) of the chromone ring and the nitrogen atom of the cyano group (C≡N), identifying them as primary sites for electrophilic interactions and hydrogen bonding. Conversely, the most positive potential (blue region) would likely be found around the hydrogen atoms of the aromatic ring, indicating their susceptibility to nucleophilic species. The bromine atom at the C6 position would exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential site for halogen bonding interactions. Understanding these electrostatic features is vital for predicting how the molecule will interact with other reagents, biological targets, or in the formation of larger supramolecular structures. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling the familiar Lewis structure. uni-muenchen.defaccts.de This analysis provides quantitative insight into charge distribution, hybridization, and the stabilizing effects of electron delocalization within a molecule. taylorandfrancis.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. These interactions, which represent deviations from the idealized Lewis structure, are quantified by the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction between a filled (donor) NBO and an empty (acceptor) NBO, signifying significant electron delocalization.

In this compound, NBO analysis would quantify several important intramolecular interactions. Significant delocalization would be expected from the oxygen lone pairs (LP) into the antibonding π* orbitals of the adjacent C=C and C=O bonds within the chromone ring. Similarly, interactions between the π orbitals of the benzene (B151609) ring and the pyrone ring would be detailed. The analysis would also reveal the nature of the C-Br and C-CN bonds, including their polarization and the hyperconjugative interactions of the cyano group with the chromone system.

Table 1: Illustrative Second-Order Perturbation Analysis of the Fock Matrix in NBO Basis for this compound. This table is a template representing the type of data obtained from NBO analysis. The specific interactions and energy values would require a dedicated computational study.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) O4 | π(C2-C3) | Value | Value | Value |

| LP (1) O4 | π(C5=O) | Value | Value | Value |

| π (C7-C8) | π(C9-C10) | Value | Value | Value |

| π (C2-C3) | π(C11≡N12) | Value | Value | Value |

| LP (1) Br1 | σ*(C6-C7) | Value | Value | Value |

Theoretical Vibrational Spectra

Theoretical vibrational spectroscopy, typically calculated using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a more accurate comparison with experimental data. researchgate.net

The theoretical vibrational spectrum of this compound would provide a detailed assignment for each of the characteristic vibrational modes. Key predicted frequencies would include:

C=O Stretching: A strong absorption band characteristic of the chromone carbonyl group.

C≡N Stretching: A sharp band for the nitrile group, typically appearing in a distinct region of the IR spectrum.

C-Br Stretching: A vibration at lower frequencies, confirming the presence of the bromo-substituent.

Aromatic C=C and C-H Stretching: Vibrations associated with the benzene portion of the chromone ring.

C-O-C Stretching: Asymmetric and symmetric stretching modes of the ether linkage in the pyrone ring.

Comparing the theoretical spectrum with an experimental one allows for a definitive assignment of the observed bands, confirming the molecular structure and providing a basis for understanding the molecule's force constants and bond strengths.

Table 2: Representative Theoretical Vibrational Frequencies for this compound. This table is a template. The exact wavenumbers and potential energy distribution (PED) assignments require specific DFT calculations.

| Mode | Assignment (PED %) | Scaled Frequency (cm⁻¹) |

| ν1 | C=O stretch | Value |

| ν2 | C≡N stretch | Value |

| ν3 | Aromatic C=C stretch | Value |

| ν4 | Aromatic C-H stretch | Value |

| ν5 | C-O-C asymmetric stretch | Value |

| ν6 | C-Br stretch | Value |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). researchgate.net It determines the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions. The key transitions would likely be π → π* transitions within the conjugated chromone system and potentially n → π* transitions involving the lone pair electrons of the carbonyl oxygen. The calculation would elucidate how the bromo and cyano substituents influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the HOMO-LUMO energy gap and the resulting absorption spectrum. This information is critical for applications in materials science, such as the design of dyes and fluorescent probes. chemimpex.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. d-nb.info This analysis is based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the electron density is zero. A bond critical point (BCP) located on the path of maximum electron density between two nuclei signifies a chemical bond.

Several parameters calculated at the BCP provide a quantitative description of the bond's nature:

Electron Density (ρ(r)): Higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): A negative value is characteristic of a shared-electron interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions).

Ellipticity (ε): Measures the deviation of the electron density from cylindrical symmetry around the bond axis, indicating the π-character of a bond.

Table 3: Illustrative QTAIM Topological Parameters at Bond Critical Points (BCPs) for this compound. This table is a template representing data obtained from QTAIM analysis. The specific values require a dedicated computational study.

| Bond | ρ(r) (e·Å⁻³) | ∇²ρ(r) (e·Å⁻⁵) | Ellipticity (ε) |

| C=O | Value | Value | Value |

| C-Br | Value | Value | Value |

| C≡N | Value | Value | Value |

| C-C (Aromatic) | Value | Value | Value |

Applications of 6 Bromo 3 Cyanochromone and Its Derivatives in Advanced Materials

Development of Fluorescent Probes and Sensors

6-Bromo-3-cyanochromone is an important intermediate for creating functional materials, including highly sensitive fluorescent probes and sensors. chemimpex.com The chromone (B188151) framework can be chemically modified to produce molecules that exhibit significant changes in their fluorescence upon interacting with specific analytes or changes in their environment. This makes them crucial tools for applications like biological imaging, where they can help visualize cellular processes in real-time. chemimpex.com The development of these probes often involves creating donor-π-acceptor (D–π–A) systems, where the chromone core acts as an acceptor or part of the conjugated bridge, leading to unique photophysical behaviors. mdpi.com

The photophysical properties of derivatives synthesized from this compound are central to their function. By introducing various electron-donating groups to the chromone structure, it is possible to create "push-pull" systems that significantly influence their electronic and optical characteristics. nih.gov This strategic modification reduces the energy difference between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), effectively lowering the optical band gap. nih.govresearchgate.net

A lower band gap results in a bathochromic (red) shift in the molecule's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. nih.gov Research on related chromone derivatives has shown that the analysis of absorption edges can reveal direct optical band gaps. For instance, a film of a quinoline-fused chromone derivative was found to have two direct optical band gaps at 1.00 eV and 2.76 eV. researchgate.net These properties, including a large Stokes shift (the difference between the maximum absorption and emission wavelengths) and potentially high fluorescence quantum yields, are highly desirable for advanced optical materials. nih.gov

Table 1: Illustrative Photophysical Properties of a Chromone-Based Derivative

| Property | Value | Significance |

|---|---|---|

| Absorption Max (λ_abs) | ~350-450 nm | Corresponds to the energy required for electronic excitation. |

| Emission Max (λ_em) | ~450-600 nm | Wavelength of light emitted after excitation; tunable via chemical modification. |

| Stokes Shift | Large (>100 nm) | Minimizes self-absorption, improving sensitivity in fluorescence applications. researchgate.net |

| Optical Band Gap | ~1.0 - 2.8 eV | Determines the electronic and optical properties of the material. researchgate.net |

Note: The values in this table are representative examples based on reported data for various chromone derivatives and are intended for illustrative purposes.

Derivatives of this compound often exhibit pronounced solvatochromism, which is the change in the color of their absorption or emission in response to the polarity of the surrounding solvent. beilstein-journals.orgbeilstein-journals.org This phenomenon is particularly strong in D–π–A structured molecules, where an intramolecular charge transfer (ICT) occurs upon photoexcitation. mdpi.com

In non-polar solvents, the molecule emits at shorter wavelengths (blue-green region). As the solvent polarity increases, the excited state, which is more polar than the ground state, is stabilized. This stabilization lowers the energy of the excited state, resulting in a significant bathochromic shift (a shift to longer wavelengths, i.e., red-shift) in the fluorescence emission. mdpi.comresearchgate.net In some cases, this shift can be dramatic, with emission maxima changing by over 100 nm from non-polar to polar environments. mdpi.comresearchgate.net This high sensitivity to the local environment makes these compounds excellent candidates for probes that can report on the polarity of microenvironments, such as within cell membranes or polymer matrices. researchgate.netrsc.org

Table 2: Example of Solvatochromic Shift in a Chromone Derivative

| Solvent | Polarity | Typical Emission Maximum (nm) |

|---|---|---|

| Hexane | Non-polar | ~508 nm |

| Chloroform | Moderately Polar | ~560 nm |

| Dimethylformamide (DMF) | Polar Aprotic | ~590 nm |

Note: Data is illustrative, based on findings for solvatochromic benzanthrone (B145504) and chromone derivatives showing a bathochromic shift with increasing solvent polarity. mdpi.comresearchgate.net

Photophysical Properties and Optical Band Gaps

Integration in Polymer Chemistry and Advanced Materials

The stability and reactivity of this compound make it a suitable component for incorporation into more complex systems like polymers. chemimpex.com By integrating these chromone-based fluorophores into a polymer backbone or as pendant groups, it is possible to create advanced materials with built-in optical properties. These functional polymers can be used in applications such as organic light-emitting diodes (OLEDs), where the unique electronic characteristics of the chromone unit can enhance device performance and efficiency. chemimpex.com The fluorescent properties can also be used to study the polymer's structure and dynamics.

Photodiode Devices and Phototransient Characteristics

The electronic properties of chromone derivatives extend to their use in optoelectronic devices. Research on a heterojunction device fabricated from a film of a chromone-quinoline derivative demonstrated clear rectification (diode-like) behavior. researchgate.net Under illumination, this device exhibited photovoltaic characteristics, with a measured open-circuit voltage of 0.22 V and a short-circuit current of 4.25 × 10⁻⁷ A/cm². researchgate.net Crucially, the device also showed remarkable phototransient characteristics, indicating its ability to function as a photodiode. researchgate.net This suggests that materials derived from the this compound scaffold have potential for use in light-sensing and energy-conversion applications.

Anti-Counterfeiting Applications Utilizing Fluorescent Properties

The distinct and tunable fluorescent properties of this compound derivatives make them highly suitable for security and anti-counterfeiting technologies. nih.govmpg.de These compounds can be used as fluorescent inks or markers that are invisible under normal lighting but reveal a specific color or pattern when exposed to ultraviolet (UV) light. nih.gov The high Stokes shift and sensitivity to the environment can be exploited to create multi-level security features. For example, a code could be designed to change its emission color depending on the solvent or polymer matrix it is applied in, making it exceptionally difficult to replicate. nih.govrsc.org This provides a robust method for authenticating products, documents, and currency, thereby preventing fraud and economic losses. mpg.demagtech.com.cn

Structure Activity Relationships and Mechanistic Insights in Biological Applications

Chromones as Bioactive Scaffolds

The chromone (B188151) nucleus is a well-established "privileged scaffold" in drug discovery. nih.govasianpubs.orgnih.govconnectedpapers.com This class of heterocyclic compounds is an integral feature of numerous natural products and synthetic medicinal agents, demonstrating a vast array of pharmacological properties. nih.gov The rigid bicyclic structure of chromones can be readily modified, offering a high degree of chemical diversity that is advantageous in the search for new therapeutic leads. nih.govasianpubs.org

Chromone derivatives have been successfully developed into molecules with potential applications against a wide spectrum of diseases, including neurological disorders, inflammation, cancer, diabetes, and microbial infections. asianpubs.orgnih.gov The versatility of the chromone scaffold is further highlighted by its use in the creation of functional materials, such as fluorescent probes for biological imaging, which are crucial for visualizing cellular processes and understanding disease mechanisms. chemimpex.comasianpubs.orgresearchgate.net The inherent photochemical characteristics of chromone analogs make them suitable for these advanced applications. asianpubs.orgresearchgate.net

Enzyme Inhibition Mechanisms

The biological activity of 6-Bromo-3-cyanochromone and its analogs is often linked to their ability to inhibit specific enzymes, a key mechanism in therapeutic intervention.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for treating neurodegenerative diseases like Parkinson's disease and depression. nih.govnih.govcriver.com The chromone scaffold has been extensively explored for the development of MAO inhibitors. nih.govnih.gov

Structure-activity relationship (SAR) studies reveal that substitutions on the chromone ring are critical for inhibitory potency and selectivity. For instance, a series of 6-[(3-bromobenzyl)oxy]chromones with acidic or aldehydic groups at the C3 position have been identified as potent and reversible MAO-B inhibitors, with IC₅₀ values in the nanomolar range (2.8 nM and 3.7 nM, respectively). nih.gov Further research into chromone-3-phenylcarboxamides showed that introducing a bromine at the R₄ position (C6 of the chromone) could enhance MAO-B inhibition. nih.gov While these studies underscore the importance of the 6-bromo substitution on the chromone scaffold for MAO-B inhibition, specific inhibitory data for this compound against MAO-A or MAO-B is not detailed in the available research.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.govmdpi.com Chromone derivatives have been investigated as potential inhibitors of these enzymes. researchgate.netacs.org For example, a series of synthesized 3-formyl chromone derivatives have been studied for their DNA-binding and acetylcholinesterase inhibition activities. acs.org However, specific research findings detailing the direct inhibitory effects of this compound on either AChE or BuChE have not been identified.

This compound has been identified as a notable inhibitor of WcbL, a heptokinase from the Gram-negative bacterium Burkholderia pseudomallei. nih.gov This enzyme is a critical component in the biosynthesis of lipopolysaccharide (LPS), an essential part of the bacterial outer membrane and a key virulence determinant. nih.govresearchgate.net Inhibition of this pathway is an attractive target for the development of new antimicrobial agents. nih.govresearchgate.net

In a screening of a fragment library, this compound was investigated alongside several other chromone derivatives. nih.gov It demonstrated significant inhibitory activity against WcbL, with a half-maximal inhibitory concentration (IC₅₀) of 35 ± 1.1 μM. nih.gov Kinetic studies further revealed that it acts as a competitive inhibitor with an inhibition constant (Kᵢ) of 12 ± 5 μM. nih.gov These findings highlight this compound as a promising scaffold for developing novel pharmaceuticals targeting bacterial virulence. nih.gov

| Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |

|---|---|---|---|

| This compound | 35 ± 1.1 | 12 ± 5 | Competitive |

| 3-Cyanochromone (B1581749) | 28 ± 1.2 | 10 ± 6 | Competitive |

Antioxidant Activity and Oxidative Stress Reduction

Correlation with Molecular Structure and Electronic Charge Distribution

The biological activity of chromone derivatives, including this compound, is intrinsically linked to their molecular structure and the distribution of electronic charges within the molecule. Theoretical studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into these correlations. tandfonline.comresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic properties. tandfonline.com The distribution of these frontier molecular orbitals can predict the most likely sites for nucleophilic and electrophilic attacks, which is crucial for understanding interactions with biological macromolecules. uchile.cl Furthermore, the molecular electrostatic potential (MEP) surface analysis identifies the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for non-covalent interactions with biological targets. tandfonline.com

Anticancer Potential and Mechanisms

Chromone derivatives have demonstrated a range of anticancer activities, including the induction of cell cycle arrest and apoptosis. uchile.clnih.gov The specific mechanisms underlying the anticancer potential of this compound and related compounds are multifaceted and involve interference with critical cellular machinery.

Interference with Tubulin-Microtubule Equilibrium

A key target for many anticancer drugs is the tubulin-microtubule system, which is essential for cell division, maintenance of cell shape, and intracellular transport. nih.govresearchgate.net Microtubules are dynamic polymers of tubulin, and their constant assembly and disassembly are vital for mitotic spindle formation during cell division. nih.govnih.gov Disruption of this dynamic equilibrium can lead to mitotic arrest and subsequent cell death, making it a prime target for cancer therapy. nih.govpharmacologyeducation.org

Certain chromone derivatives have been identified as tubulin polymerization inhibitors. josai.ac.jp These compounds can interfere with the formation of microtubules, leading to a breakdown of the mitotic spindle and halting the cell cycle, ultimately inducing apoptosis in cancer cells. researchgate.net The ability of a compound to bind to tubulin and disrupt microtubule dynamics is a significant contributor to its anticancer efficacy. nih.gov

Inhibition of MAP Kinases (p38α and MEK1)

The mitogen-activated protein (MAP) kinase pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.gov The p38 and MEK/ERK pathways are two major MAP kinase signaling routes. nih.gov Dysregulation of these pathways is frequently observed in cancer, making them attractive targets for therapeutic intervention. uni-tuebingen.de

Inhibitors of p38α MAP kinase can play a role in suppressing inflammatory responses and inducing apoptosis. uni-tuebingen.de The p38 pathway can negatively regulate cell survival signaling. nih.gov Similarly, the MEK1/2-ERK1/2 pathway is central to cell survival and proliferation, and its inhibition is a validated strategy in cancer treatment. nih.govnih.gov Some chromone derivatives have been investigated for their potential to inhibit these kinases. The development of specific inhibitors for kinases like p38α and MEK1 is an active area of research. nih.govbiorxiv.org The ability of a compound to selectively inhibit these kinases can contribute significantly to its anticancer profile.

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis)

The anticancer activity of many compounds, including chromone derivatives, often culminates in the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net Cell cycle checkpoints are regulatory mechanisms that ensure the proper sequence of events during cell division. nih.gov When DNA damage is detected, these checkpoints can halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. nih.gov

Studies have shown that certain benzofuran (B130515) derivatives, structurally related to chromones, can induce cell cycle arrest at different phases, such as G2/M or S phase, in various cancer cell lines. mdpi.com This arrest prevents the cancer cells from proliferating and can lead to their elimination through apoptosis. researchgate.net The induction of apoptosis is a hallmark of effective anticancer therapies and can be initiated through various intrinsic and extrinsic pathways.

Role of Halogen Substitution in Antiproliferative Activity

The introduction of halogen atoms, such as bromine, into the chromone or related heterocyclic scaffolds can significantly influence their antiproliferative activity. mdpi.com The nature, position, and number of halogen substituents play a critical role in determining the compound's biological efficacy. nih.govdovepress.com

Halogen substitution can enhance the cytotoxic activity of these compounds against various cancer cell lines. mdpi.com For instance, in some series of compounds, halogen substitution at specific positions is favored for potent antiproliferative effects. dovepress.com The electron-withdrawing and polarizable nature of halogens like bromine can alter the molecule's interaction with its biological target. nih.gov This can lead to stronger binding affinities and enhanced biological responses. Computational studies have also suggested that halogen atoms can delocalize spin density in radical species, which may have implications for their biological activities. uchile.cl

Applications in Neurodegenerative Therapeutics

The chromone scaffold is also being explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com These diseases are often characterized by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. mdpi.comnih.gov

Chromone derivatives have been investigated for a variety of neuroprotective activities. nih.gov These include the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the management of Alzheimer's and Parkinson's disease, respectively. nih.gov Furthermore, some chromones have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's disease. nih.gov The antioxidant properties of these compounds may also contribute to their neuroprotective effects by mitigating oxidative damage in the brain. mdpi.comchemimpex.com The development of chromone-based molecules that can cross the blood-brain barrier and act on multiple targets within the central nervous system holds promise for future neurodegenerative disease therapies. nih.govmdpi.com

Multi-Target-Directed Ligands (MTDLs)

The chromone skeleton is recognized as a privileged structure in drug discovery, serving as a valuable template for designing novel therapeutic agents. This includes the development of multi-target-directed ligands (MTDLs), which are molecules designed to interact with multiple biological targets simultaneously. This strategy is particularly relevant for complex multifactorial conditions like neurodegenerative diseases.

While specific research focusing exclusively on this compound as an MTDL is not extensively documented in the provided results, the broader class of chromone derivatives has been a major focus. The chromone core is a key feature in the design of MTDLs for conditions such as Alzheimer's disease, where compounds are developed to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and to prevent the aggregation of β-amyloid plaques. The reactivity of the 3-cyano group and the electronic influence of the 6-bromo substituent make this compound a potential candidate for further functionalization in the development of new MTDLs.

Interactions with Biological Pathways

The this compound molecule and its close analogs have been shown to interact with several key biological pathways, demonstrating their potential as specific enzyme inhibitors.

Inhibition of Bacterial Heptokinase: Research has identified this compound as a potent inhibitor of the heptokinase WcbL from Burkholderia pseudomallei, the causative agent of melioidosis. In a screening of a fragment library, this compound was found to be one of the most effective inhibitors against this enzyme, which is crucial for the biosynthesis of the bacterial capsular polysaccharide (CPS). The CPS is a key virulence factor for the bacterium.

Table 1: Inhibition of B. pseudomallei Heptokinase WcbL

| Compound | IC₅₀ (mM) | Inhibition Constant (Kᵢ) (mM) |

|---|---|---|

| This compound | 35 ± 1.1 | 12 ± 5 |

| 3-Cyanochromone | 28 ± 1.2 | 10 ± 6 |

Data sourced from Vivoli et al., 2015.

Modulation of Inflammatory Kinase Pathways: While not the exact compound, derivatives based on a similar chromone scaffold have been synthesized and evaluated as inhibitors of the inflammatory kinases TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase subunit epsilon). chemicalbook.com These kinases are involved in insulin-independent pathways that regulate energy storage, making them targets for obesity treatment. chemicalbook.com The studies utilized bromo-substituted chromone precursors to develop analogs with significant inhibitory activity. chemicalbook.com

PI3K/mTOR Signaling Pathway: Other research into chromone derivatives has shown potent inhibition of the PI3K-Akt-mTOR signaling pathway, which is fundamental for cell proliferation, migration, and survival. mdpi.com Thienopyrimidine chromone derivatives have emerged as significant inhibitors of mTOR and PI3K kinases, highlighting the potential of the chromone core in targeting cancer-related pathways. mdpi.com

Agrochemical Applications

The chromone scaffold is a recurring motif in the development of new agrochemicals. chemimpex.comchemimpex.com While direct, large-scale application of this compound as a commercial agrochemical is not detailed in the provided search results, its role as a key intermediate and the activity of related compounds highlight its potential in this sector. chemimpex.comchemimpex.com

Herbicidal Activity: A patent for herbicidal compositions includes various chromone derivatives. google.com This indicates that the chromone structure is being actively explored for weed control, with certain derivatives showing a strong herbicidal effect. google.com

Antiviral Agents: In the context of plant pathology, novel chromone derivatives containing a sulfonamide moiety have been designed and synthesized as agents against the Tomato Chlorosis Virus (ToCV). acs.org This research demonstrates the utility of the chromone scaffold in developing treatments for crop diseases. acs.org

General Intermediate: The versatility of this compound as a building block allows for the synthesis of a wide range of more complex molecules, which are then screened for various biological activities, including as potential pesticides or other agrochemicals. chemimpex.comchemicalbook.com

Dye Development

The 3-cyanochromone structure is a valuable component in the synthesis of dyes, particularly fluorescent dyes and probes used in biological imaging and materials science. chemimpex.comchemimpex.comfluorochem.co.uk The combination of the chromone ring system with the electron-withdrawing cyano group creates a molecular framework with useful photophysical properties.

This compound serves as a key intermediate in this field. chemimpex.com It can be used as an acceptor fragment in the synthesis of push-pull chromophores, which are molecules with electron-donating and electron-accepting groups connected by a conjugated bridge. researchgate.net These types of molecules are of interest for applications in nonlinear optics. researchgate.net

Furthermore, the reactivity of the 3-cyano group allows for its conversion into other functional groups, enabling the synthesis of a diverse library of dyes. mdpi.com For instance, 3-formylchromone, which can be derived from the cyano-analogue, is used to synthesize chromone-hydrazone derivatives that act as chemosensors for metal ions. mdpi.com The unique properties of this compound also make it a candidate for creating advanced materials like organic light-emitting diodes (OLEDs). chemimpex.com Its chlorinated analogue, 6,8-dichloro-3-cyanochromone, is also noted for its use in producing fluorescent dyes for biological imaging and diagnostics. chemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-3-cyanochromone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of brominated chromones typically involves halogenation and cyano-group introduction via nucleophilic substitution or condensation reactions. For example, 6-bromo-3-hydroxychromone derivatives are synthesized using N,N-dimethylformamide-dimethylacetal (DMFDMA) under microwave irradiation, followed by acid hydrolysis . Optimization of reaction time, temperature, and stoichiometry (e.g., HCl concentration during reflux) is critical to minimize byproducts like dehalogenated intermediates. Yield and purity can be assessed via HPLC or NMR, with crystallization from ethanol recommended for purification .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm bond angles and substituent positions, as demonstrated for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (R-factor = 0.030) .

- IR spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR : Use and NMR to verify bromine-induced deshielding effects and cyano-group integration .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s low solubility in water. Stability tests should include pH variation (e.g., 2–12) and temperature-controlled storage (0–6°C for boronic acid analogs) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the bromine atom at position 6 activates the chromone ring for substitution, while the cyano group at position 3 influences regioselectivity. Compare calculated activation energies with experimental kinetics (e.g., SNAr reactions with amines) to validate models .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives (e.g., cytotoxic vs. non-toxic outcomes)?

- Methodological Answer :

- Control experiments : Test for trace impurities (e.g., residual catalysts) using LC-MS.

- Cell-line specificity : Assess toxicity across multiple lines (e.g., MCF-7 vs. HEK293) to identify selective mechanisms .

- Dose-response analysis : Use nonlinear regression to determine IC₅₀ values, accounting for solvent cytotoxicity at high concentrations .

Q. How does the electronic effect of the cyano group influence the photophysical properties of this compound?

- Methodological Answer : UV-Vis and fluorescence spectroscopy can correlate substituent effects with absorption/emission maxima. The electron-withdrawing cyano group reduces π→π* transition energy, red-shifting absorption bands. Compare with analogs (e.g., 6-bromo-3-formylchromone) to isolate electronic contributions .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent antioxidant activity in this compound derivatives?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare radical scavenging (% inhibition) across concentrations. Use Pearson correlation to link substituent electronegativity (Hammett σ values) with activity trends .

Q. How can researchers ensure reproducibility in synthetic protocols for halogenated chromones?

- Methodological Answer :

- Detailed documentation : Report exact stoichiometry, heating rates (e.g., microwave power), and purification steps.

- Batch consistency : Use quantitative NMR (qNMR) to verify purity ≥95% .

- Open data practices : Share raw spectra and crystallographic data (CIF files) via repositories like PubChem or ECHA .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.